3,5-Difluoro-4'-(ethylthio)benzophenone
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Overview
Description
3,5-Difluoro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12F2OS and a molecular weight of 278.32 g/mol . It is characterized by the presence of two fluorine atoms and an ethylthio group attached to a benzophenone core. This compound is primarily used in research and development, particularly in the fields of chemistry and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-(ethylthio)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-ethylthiophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for 3,5-Difluoro-4’-(ethylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3,5-Difluoro-4’-(ethylthio)benzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The ethylthio group also plays a role in modulating the compound’s chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzophenone: Lacks the ethylthio group, resulting in different chemical and biological properties.
4’-Ethylthiobenzophenone: Does not contain fluorine atoms, affecting its reactivity and binding affinity.
3,5-Difluoro-4’-methylbenzophenone: Contains a methyl group instead of an ethylthio group, leading to variations in its chemical behavior.
Uniqueness
3,5-Difluoro-4’-(ethylthio)benzophenone is unique due to the combination of fluorine atoms and an ethylthio group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, binding affinity, and selectivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUAJGFOFIFLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374261 |
Source
|
Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-23-0 |
Source
|
Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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